1-(2,5-dimethylbenzyl)-3-pyrrolidinol
Descripción
1-(2,5-Dimethylbenzyl)-3-pyrrolidinol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,5-dimethylbenzyl substituent at the 1-position.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPGTUMPPQSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 1-(2,5-dimethylbenzyl)-3-pyrrolidinol is the production of monoclonal antibodies in Chinese hamster ovary cells. The compound has been found to increase monoclonal antibody production, which is crucial for medication supply and medical cost reduction.
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This interaction results in an increase in monoclonal antibody production.
Biochemical Pathways
The compound affects the biochemical pathways related to glucose uptake and adenosine triphosphate (ATP) production.
Pharmacokinetics
By increasing glucose uptake and ATP production, the compound likely improves the bioavailability of energy resources within the cell, thereby enhancing the production of monoclonal antibodies.
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production. Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. Therefore, the compound might also be used to control the level of galactosylation for the N-linked glycans.
Comparación Con Compuestos Similares
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Challenges : The dimethyl substitution may complicate regioselective synthesis, as seen in , where yields for similar compounds were moderate (57–68%) .
Spectroscopic Signatures: The hydroxyl group in 3-pyrrolidinol derivatives is expected to show a broad IR peak near 3,400 cm$^{-1}$, while $^1$H-NMR of the dimethylbenzyl group would display singlets for methyl protons (δ ~2.1–2.4 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
